molecular formula C15H16F3N3O2 B2355024 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide CAS No. 1798488-49-9

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2355024
CAS RN: 1798488-49-9
M. Wt: 327.307
InChI Key: UMANGHOQURIAIZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide, commonly known as NMN, is a naturally occurring molecule found in various foods such as broccoli, avocado, and cabbage. NMN is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) which plays a crucial role in cellular metabolism and energy production. Recent scientific research has shown that NMN supplementation can increase NAD+ levels in the body, leading to potential health benefits.

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. Studies reveal that these compounds, including various nicotinamide analogs, exhibit significant corrosion inhibition efficiency through adsorption, following the Langmuir isotherm model. This application is crucial in protecting metal surfaces in industrial processes (Chakravarthy, Mohana, & Kumar, 2014).

Metabolic Enzyme Activity

Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide and related compounds, influencing various metabolic pathways. Research into NNMT has uncovered its involvement in several diseases, including cancers, metabolic disorders, and neurodegenerative diseases. The development of assays for NNMT activity and its inhibitors could advance the understanding of its role in these conditions (van Haren et al., 2016).

Plant Metabolism

In the context of plant biology, nicotinamide derivatives play roles in the metabolic fate of nicotinamide within higher plants. Studies have shown that these compounds contribute to the synthesis of pyridine nucleotides and other metabolites like trigonelline and nicotinic acid glucosides, highlighting their importance in plant growth and development (Matsui et al., 2007).

Therapeutic Potential

Research on nicotinamide derivatives, including studies on NNMT, suggests their potential therapeutic applications. NNMT's role in regulating metabolic pathways and its association with various diseases has led to the exploration of NNMT inhibitors as potential therapeutic agents. For example, studies on bisubstrate inhibitors of NNMT highlight the development of small-molecule inhibitors that could offer new treatment strategies for diseases associated with NNMT overexpression (Babault et al., 2018).

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-21-8-2-3-11(21)12(22)6-7-19-14(23)10-4-5-13(20-9-10)15(16,17)18/h2-5,8-9,12,22H,6-7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMANGHOQURIAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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